Succinic semialdehyde
Overview
Description
It is formed from gamma-aminobutyric acid by the action of gamma-aminobutyrate aminotransferase and is further oxidized to become succinic acid, which enters the tricarboxylic acid cycle . Succinic semialdehyde is an important intermediate in the metabolism of gamma-aminobutyric acid and gamma-hydroxybutyric acid, playing a crucial role in various biochemical pathways.
Mechanism of Action
Target of Action
Succinic semialdehyde (SSA) primarily targets the enzyme This compound Dehydrogenase (SSADH) . This enzyme plays a crucial role in the degradation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) .
Mode of Action
SSA is formed from GABA by the action of GABA transaminase . It is then further oxidized into succinic acid by the enzyme SSADH, which uses NAD+ as a cofactor . This interaction with its target enzyme leads to the production of succinic acid, a key component of the tricarboxylic acid (TCA) cycle .
Biochemical Pathways
The primary biochemical pathway affected by SSA is the GABA shunt , a series of reactions that bypasses two steps of the TCA cycle . SSA is a metabolite in this pathway and its conversion to succinic acid by SSADH is a critical step. This succinic acid then enters the TCA cycle .
Pharmacokinetics
It is known that ssa is soluble in water, ethanol, benzene, and diethyl ether . This suggests that it may have good bioavailability due to its solubility in various biological fluids.
Result of Action
The action of SSA and its subsequent conversion to succinic acid has several molecular and cellular effects. It contributes to the production of energy in cells through the TCA cycle . Additionally, succinic acid has been shown to stimulate neural system recovery and bolster the immune system .
Biochemical Analysis
Biochemical Properties
Succinic semialdehyde interacts with various enzymes and proteins in biochemical reactions. It is oxidized into succinic acid by the enzyme this compound dehydrogenase, which uses NAD+ as a cofactor . This interaction is crucial for the metabolic breakdown of GABA . Additionally, this compound reductases (GLYR1 and GLYR2) have been identified to interact with this compound, playing a significant role under abiotic stress conditions .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, the accumulation of this compound can lead to this compound dehydrogenase deficiency, a rare genetic metabolic disorder .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into succinic acid by this compound dehydrogenase . This enzyme is encoded by the ALDH5A1 gene, and any loss-of-function mutations in this gene can lead to this compound dehydrogenase deficiency .
Metabolic Pathways
This compound is involved in the GABA metabolic pathway . It is formed from GABA and is further oxidized to become succinic acid, which enters the TCA cycle .
Transport and Distribution
It is known that this compound is a metabolite in the GABA metabolic pathway .
Subcellular Localization
This compound is a mitochondrially generated intermediate in the metabolism of GABA . The GLYR1 isoform is cytosolic, whereas the GLYR2 isoform is localized to both mitochondria and plastids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Succinic semialdehyde can be synthesized through the oxidation of gamma-aminobutyric acid using gamma-aminobutyrate aminotransferase. This enzyme catalyzes the conversion of gamma-aminobutyric acid to this compound, which can then be further oxidized to succinic acid by this compound dehydrogenase . The reaction conditions typically involve the presence of cofactors such as NAD+.
Industrial Production Methods
In industrial settings, this compound is produced through biotechnological processes involving genetically engineered microorganisms. These microorganisms are designed to express high levels of gamma-aminobutyrate aminotransferase and this compound dehydrogenase, enabling efficient conversion of gamma-aminobutyric acid to this compound and subsequently to succinic acid .
Chemical Reactions Analysis
Types of Reactions
Succinic semialdehyde undergoes various chemical reactions, including:
Oxidation: This compound is oxidized to succinic acid by this compound dehydrogenase in the presence of NAD+.
Reduction: It can be reduced to gamma-hydroxybutyric acid by gamma-hydroxybutyrate dehydrogenase.
Substitution: this compound can participate in nucleophilic substitution reactions due to the presence of its carbonyl group.
Common Reagents and Conditions
Oxidation: NAD+ is a common cofactor used in the oxidation of this compound to succinic acid.
Reduction: NADH or NADPH can be used as reducing agents in the reduction of this compound to gamma-hydroxybutyric acid.
Major Products Formed
Succinic Acid: Formed through the oxidation of this compound.
Gamma-Hydroxybutyric Acid: Formed through the reduction of this compound.
Scientific Research Applications
Succinic semialdehyde has numerous applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Gamma-Hydroxybutyric Acid: A metabolite of succinic semialdehyde that is formed through its reduction.
Succinic Acid: The oxidation product of this compound.
Gamma-Aminobutyric Acid: The precursor of this compound in its metabolic pathway.
Uniqueness
This compound is unique in its dual role as both a metabolite of gamma-aminobutyric acid and gamma-hydroxybutyric acid and as an intermediate in the tricarboxylic acid cycle . This dual role allows it to participate in various biochemical pathways, making it a crucial compound in cellular metabolism and energy production .
Properties
IUPAC Name |
4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c5-3-1-2-4(6)7/h3H,1-2H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUJIQZEACWQSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219231 | |
Record name | Succinic semialdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00219231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Succinic acid semialdehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001259 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
692-29-5 | |
Record name | 4-Oxobutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=692-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Succinic semialdehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000692295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Succinic semialdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00219231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-oxobutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SUCCINIC SEMIALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M73BX3CPMU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Succinic acid semialdehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001259 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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